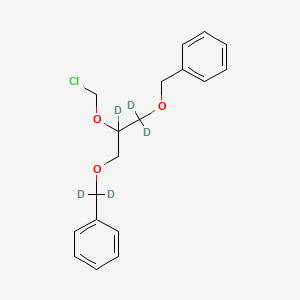
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 is a deuterated compound with a unique molecular structure. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound has a molecular formula of C18H21ClO3D5 and a molecular weight of 325.841 g/mol . It is used in various advanced research and development applications due to its high purity and specific isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and chloromethyl methyl ether.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through the use of deuterated reagents or solvents, ensuring the specific isotopic labeling of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of ethers, amines, or alcohols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This can result in altered metabolic pathways and improved stability of deuterated drugs. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibenzyloxy-2-(chloromethoxy)propane: The non-deuterated version of the compound, which lacks the specific isotopic labeling.
1,3-Dibenzyloxy-2-propanol: A related compound with a hydroxyl group instead of a chloromethoxy group.
1,3-Dibenzyloxy-2-(bromomethoxy)propane: A similar compound with a bromine atom instead of chlorine.
Uniqueness
1,3-Dibenzyloxy-2-(chloromethoxy)propane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to kinetic isotope effects, making the compound more stable and allowing for detailed studies of reaction mechanisms and metabolic pathways. This uniqueness makes it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C18H21ClO3 |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
[2-(chloromethoxy)-1,1,2-trideuterio-3-[dideuterio(phenyl)methoxy]propoxy]methylbenzene |
InChI |
InChI=1S/C18H21ClO3/c19-15-22-18(13-20-11-16-7-3-1-4-8-16)14-21-12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/i11D2,14D2,18D |
Clé InChI |
GDBPXOZUOLBXAR-GIDOBTKQSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=CC=C1)OCC([2H])(C([2H])([2H])OCC2=CC=CC=C2)OCCl |
SMILES canonique |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



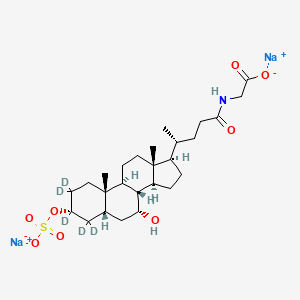
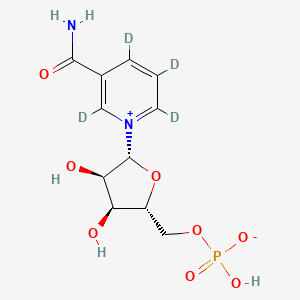
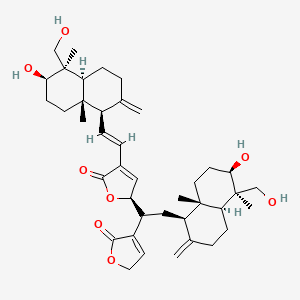
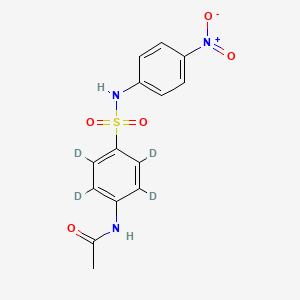
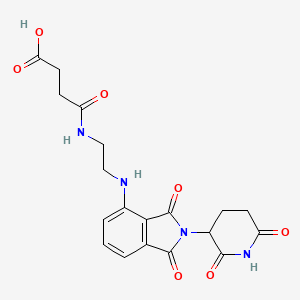
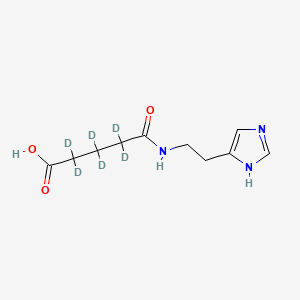
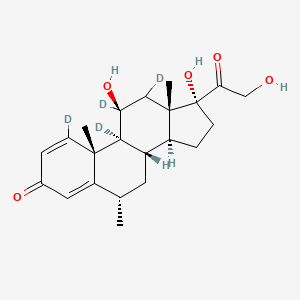

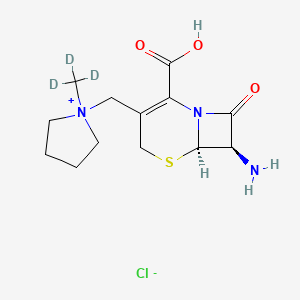
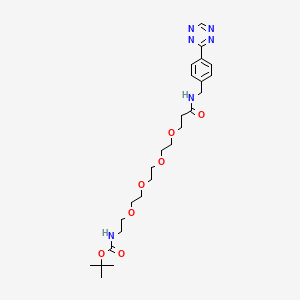
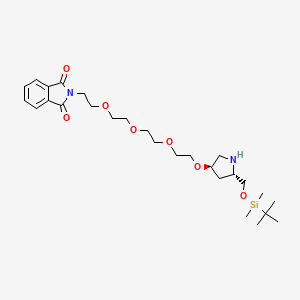
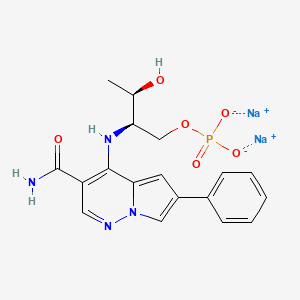
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
